3,4,4-Trimethylpent-1-ene

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4,4-trimethylpent-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-6-7(2)8(3,4)5/h6-7H,1H2,2-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOPVNOMJIDZBQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60334717 | |

| Record name | 1-Pentene, 3,4,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

564-03-4 | |

| Record name | 1-Pentene, 3,4,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,4,4-Trimethylpent-1-ene synthesis pathway

An In-depth Technical Guide on the Synthesis of 3,4,4-Trimethylpent-1-ene

This technical guide provides a comprehensive overview of the viable synthetic pathways for this compound, tailored for researchers, scientists, and professionals in drug development. The document details the synthesis of key precursor alcohols and their subsequent conversion to the target alkene, supported by experimental protocols, quantitative data, and spectroscopic information.

Overview of Synthetic Strategies

The synthesis of this compound can be effectively achieved through the dehydration of precursor alcohols. The two primary alcohol precursors for this pathway are 3,4,4-trimethylpentan-1-ol and 3,4,4-trimethylpentan-2-ol (B13071519) . The general principle involves the acid-catalyzed elimination of water from these alcohols to form the desired alkene.

Due to the structure of the likely carbocation intermediates, the dehydration of 3,4,4-trimethylpentan-2-ol is the more direct route. However, synthesis of both precursor alcohols will be discussed.

Synthesis of Precursor Alcohols

Synthesis of 3,4,4-Trimethylpentan-2-ol

A plausible and effective method for the synthesis of 3,4,4-trimethylpentan-2-ol is through a Grignard reaction. This involves the reaction of a suitable Grignard reagent with an appropriate carbonyl compound.

Reaction: Grignard addition of methylmagnesium bromide to 3,4,4-trimethylpentan-2-one (B14736323).

Experimental Protocol: Grignard Synthesis of 3,4,4-Trimethylpentan-2-ol

-

Preparation of Grignard Reagent (Methylmagnesium Bromide):

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add anhydrous diethyl ether to cover the magnesium.

-

A small crystal of iodine can be added to activate the magnesium surface.

-

Slowly add a solution of bromomethane (B36050) in anhydrous diethyl ether from the dropping funnel. The reaction is initiated by gentle warming and is maintained at a gentle reflux. The completion of the reaction is indicated by the disappearance of most of the magnesium.

-

-

Reaction with 3,4,4-Trimethylpentan-2-one:

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

Slowly add a solution of 3,4,4-trimethylpentan-2-one in anhydrous diethyl ether from the dropping funnel with continuous stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up:

-

Pour the reaction mixture slowly into a beaker containing crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction and hydrolyze the magnesium alkoxide.

-

Separate the ether layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation.

-

Purify the resulting crude 3,4,4-trimethylpentan-2-ol by fractional distillation.

-

Quantitative Data (Illustrative):

| Reactant 1 | Reactant 2 | Product | Solvent | Temperature (°C) | Yield (%) |

| Methylmagnesium Bromide | 3,4,4-Trimethylpentan-2-one | 3,4,4-Trimethylpentan-2-ol | Diethyl ether | 0 to RT | ~70-85 |

Synthesis of 3,4,4-Trimethylpentan-1-ol

The synthesis of the primary alcohol, 3,4,4-trimethylpentan-1-ol, can be approached via the reduction of a corresponding carboxylic acid or ester, or through hydroboration-oxidation of this compound if it were readily available. A more practical laboratory synthesis involves a Grignard reaction with formaldehyde (B43269) or an appropriate epoxide.

Dehydration of Precursor Alcohols to this compound

The final step in the synthesis is the acid-catalyzed dehydration of the precursor alcohol. The choice of acid catalyst (e.g., sulfuric acid, phosphoric acid, or p-toluenesulfonic acid) and reaction conditions (temperature) are critical to favor the formation of the desired alkene and minimize side reactions. Secondary and tertiary alcohols typically undergo dehydration via an E1 mechanism, which involves a carbocation intermediate.[1][2] Primary alcohols are more likely to dehydrate via an E2 mechanism.[1]

Reaction: Acid-catalyzed dehydration of 3,4,4-trimethylpentan-2-ol.

Experimental Protocol: Dehydration of 3,4,4-Trimethylpentan-2-ol

-

Reaction Setup:

-

Place 3,4,4-trimethylpentan-2-ol in a round-bottom flask.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid. A common ratio is approximately 1 part acid to 4 parts alcohol by volume.

-

Add a few boiling chips to ensure smooth boiling.

-

Set up a fractional distillation apparatus. The receiving flask should be cooled in an ice bath to collect the volatile alkene product.

-

-

Dehydration:

-

Heat the mixture gently. The temperature should be carefully controlled to distill the alkene as it is formed, driving the equilibrium towards the product. The boiling point of this compound is approximately 108-110 °C. For a secondary alcohol, a temperature range of 100-140 °C is generally required.[1]

-

-

Work-up and Purification:

-

Wash the collected distillate with a dilute sodium bicarbonate solution to neutralize any acidic residue, followed by washing with water.

-

Dry the organic layer over anhydrous calcium chloride.

-

Perform a final fractional distillation to obtain pure this compound.

-

Quantitative Data (Illustrative):

| Precursor | Catalyst | Temperature (°C) | Product | Yield (%) |

| 3,4,4-Trimethylpentan-2-ol | Conc. H₂SO₄ | 100-140 | This compound | ~60-75 |

It is important to note that the dehydration of 3,4,4-trimethylpentan-2-ol can potentially lead to a mixture of isomeric alkenes due to the possibility of rearrangements of the carbocation intermediate. However, the formation of the terminal alkene is a significant pathway.

Alternative Synthesis Pathways

Wittig Reaction

The Wittig reaction provides a powerful method for the synthesis of alkenes from carbonyl compounds.[3] To synthesize this compound, the reaction would involve methylenetriphenylphosphorane (B3051586) and 3,4,4-trimethylpentan-2-one.

Reaction:

3,4,4-Trimethylpentan-2-one + Ph₃P=CH₂ → this compound + Ph₃P=O

Experimental Workflow:

-

Ylide Preparation: The Wittig reagent, methylenetriphenylphosphorane, is typically prepared in situ by treating methyltriphenylphosphonium (B96628) bromide with a strong base like n-butyllithium in an anhydrous solvent such as THF or diethyl ether.

-

Reaction with Ketone: The solution of the ylide is then cooled, and 3,4,4-trimethylpentan-2-one is added dropwise.

-

Work-up: The reaction is quenched, and the product is separated from the triphenylphosphine oxide byproduct, usually by chromatography.

Spectroscopic Data

The structural confirmation of this compound and its precursors relies on spectroscopic methods such as NMR and IR spectroscopy.

This compound (C₈H₁₆):

-

¹H NMR (Illustrative):

-

Vinyl protons (=CH₂) will appear as multiplets in the range of δ 4.8-5.8 ppm.

-

The allylic proton (-CH-) will be a multiplet further downfield than a typical alkyl proton.

-

The methyl groups will appear as singlets and doublets in the upfield region (δ 0.8-1.2 ppm). The large tert-butyl group will give a characteristic singlet.

-

-

¹³C NMR (Illustrative):

-

The sp² carbons of the double bond will appear in the δ 110-150 ppm region.

-

The sp³ carbons will be in the upfield region.

-

-

IR Spectroscopy (Illustrative):

-

A C=C stretch will be observed around 1640 cm⁻¹.

-

C-H stretches for the sp² carbons will be seen just above 3000 cm⁻¹.

-

C-H stretches for the sp³ carbons will be seen just below 3000 cm⁻¹.

-

Precursor Alcohols:

-

3,4,4-Trimethylpentan-2-ol:

-

¹H NMR: A broad singlet for the -OH proton, a multiplet for the -CHOH- proton, and various signals for the alkyl protons.

-

IR: A broad O-H stretch around 3200-3600 cm⁻¹.

-

-

3,4,4-Trimethylpentan-1-ol:

-

¹H NMR: A broad singlet for the -OH proton, a triplet for the -CH₂OH protons, and signals for the other alkyl protons.

-

IR: A broad O-H stretch around 3200-3600 cm⁻¹.

-

This guide outlines the primary synthetic routes to this compound, providing a solid foundation for its laboratory preparation. The choice of pathway will depend on the availability of starting materials and the desired scale of the synthesis. Careful control of reaction conditions is crucial for maximizing the yield of the target compound and minimizing the formation of byproducts.

References

An In-Depth Technical Guide to 3,4,4-Trimethylpent-1-ene: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 3,4,4-trimethylpent-1-ene. The information is curated to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis endeavors.

Chemical Structure and Identification

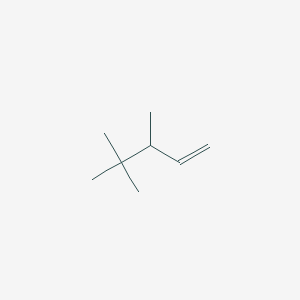

This compound is a branched aliphatic alkene. Its structure consists of a five-carbon pentene backbone with a double bond at the first carbon (C1). It features a methyl group at the third carbon (C3) and two methyl groups at the fourth carbon (C4).

Structural Identifiers:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 564-03-4[1] |

| Molecular Formula | C₈H₁₆[1] |

| SMILES | C=CC(C)C(C)(C)C |

| InChI Key | BOPVNOMJIDZBQB-UHFFFAOYSA-N[1] |

Chemical Structure Diagram:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that experimentally determined values for this specific isomer can be limited in publicly available literature. Therefore, some values are calculated estimates and should be considered as such.

| Property | Value | Source |

| Molecular Weight | 112.21 g/mol | PubChem |

| Boiling Point | 112-114 °C (estimated) | |

| Density | 0.72 g/cm³ (estimated) | |

| Solubility | Insoluble in water; Soluble in organic solvents. | General Alkene Properties |

Spectroscopic Data

¹H NMR Spectroscopy (Predicted):

-

Vinyl Protons (C1-H): Expected to appear as complex multiplets in the range of 4.8-5.8 ppm.

-

Allylic Proton (C3-H): A multiplet is expected around 2.0-2.5 ppm.

-

Methyl Protons (C3-CH₃): A doublet is anticipated around 0.9-1.1 ppm.

-

tert-Butyl Protons (C4-(CH₃)₃): A singlet should appear around 0.8-1.0 ppm.

¹³C NMR Spectroscopy (Predicted):

-

Vinyl Carbons: C1 and C2 are expected in the downfield region, typically between 110-150 ppm.

-

Aliphatic Carbons: The remaining sp³ hybridized carbons will appear in the upfield region (10-60 ppm).

Infrared (IR) Spectroscopy (Predicted):

-

=C-H stretch: A peak around 3070-3090 cm⁻¹.

-

C=C stretch: A peak around 1640-1650 cm⁻¹.

-

C-H stretch (alkane): Strong peaks in the 2850-2960 cm⁻¹ region.

-

C-H bend (alkene): Peaks in the 910-990 cm⁻¹ region.

Mass Spectrometry (Predicted):

-

Molecular Ion (M⁺): A peak at m/z = 112.

-

Major Fragments: Expect significant fragmentation leading to the loss of methyl (m/z = 97) and tert-butyl (m/z = 55) groups, with the tert-butyl cation (m/z = 57) likely being a prominent peak.

Experimental Protocols

Detailed and validated experimental protocols for the synthesis and reactions of this compound are not widely published. However, based on established organic chemistry principles, the following sections outline generalized methodologies that could be adapted for this specific compound.

Synthesis of this compound

4.1.1. Dehydrohalogenation of a Haloalkane (Generalized Protocol)

A common method for synthesizing alkenes is the elimination of a hydrogen halide from a haloalkane. For this compound, a suitable precursor would be a 3-halo-3,4,4-trimethylpentane (e.g., 3-chloro-3,4,4-trimethylpentane). The use of a sterically hindered, non-nucleophilic base is crucial to favor elimination over substitution.

Reaction Scheme:

Caption: Dehydrohalogenation to form this compound.

Methodology:

-

Reactant Preparation: The starting haloalkane, 3-halo-3,4,4-trimethylpentane, is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (B95107) (THF) or tert-butanol.

-

Base Addition: A strong, sterically hindered base like potassium tert-butoxide (t-BuOK) is slowly added to the solution at a controlled temperature, often at 0 °C or room temperature, to manage the exothermicity of the reaction.

-

Reaction Monitoring: The reaction progress is monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to determine the consumption of the starting material.

-

Workup: Upon completion, the reaction mixture is typically quenched with water or a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation to yield this compound.

4.1.2. Wittig Reaction (Generalized Protocol)

The Wittig reaction provides a versatile method for alkene synthesis from an aldehyde or ketone and a phosphonium (B103445) ylide. To synthesize this compound, one could envision a reaction between 2,2-dimethylpropanal and an appropriate ylide.

Reaction Scheme:

Caption: Wittig reaction pathway for alkene synthesis.

Methodology:

-

Ylide Generation: The phosphonium ylide is prepared by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous aprotic solvent like THF or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction with Carbonyl: The aldehyde or ketone (in this case, 2,2-dimethylpropanal) is then added dropwise to the ylide solution at a low temperature (e.g., -78 °C or 0 °C).

-

Warming and Quenching: The reaction mixture is allowed to warm to room temperature and stirred for a specified period. The reaction is then quenched, typically with water.

-

Extraction and Purification: The product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified, often by column chromatography, to separate the desired alkene from the triphenylphosphine (B44618) oxide byproduct.

Reactions of this compound

4.2.1. Hydroboration-Oxidation (Generalized Protocol)

This two-step reaction sequence converts an alkene to an alcohol with anti-Markovnikov regioselectivity. For this compound, this would yield 3,4,4-trimethylpentan-1-ol.

Reaction Scheme:

Caption: Hydroboration-oxidation of this compound.

Methodology:

-

Hydroboration: The alkene is dissolved in an anhydrous ether solvent, such as THF. A solution of borane-tetrahydrofuran (B86392) complex (BH₃·THF) is added dropwise at 0 °C under an inert atmosphere. The reaction mixture is then typically stirred at room temperature for a few hours.

-

Oxidation: The reaction mixture is cooled again, and an aqueous solution of sodium hydroxide (B78521) is added, followed by the slow, careful addition of hydrogen peroxide (30% solution).

-

Workup and Purification: The mixture is stirred, often with gentle heating, to ensure complete oxidation. The layers are separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting alcohol is purified by distillation or column chromatography.[2][3][4]

4.2.2. Epoxidation (Generalized Protocol)

Epoxidation of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields an epoxide.

Reaction Scheme:

References

Spectroscopic Profile of 3,4,4-Trimethylpent-1-ene: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4,4-trimethylpent-1-ene. Due to the limited availability of experimental spectroscopic data for this compound in public databases, this document presents the detailed spectroscopic information for its structural isomer, 2,4,4-trimethylpent-1-ene, as an illustrative example. This guide includes tabulated summaries of its Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS) data. Detailed, generalized experimental protocols for obtaining these spectra are also provided. Furthermore, a logical workflow for the spectroscopic analysis of a volatile organic compound is visualized using a Graphviz diagram.

Introduction

This compound is an unsaturated hydrocarbon with the molecular formula C₈H₁₆. Spectroscopic analysis is crucial for the unambiguous identification and characterization of such organic molecules. This guide aims to provide a centralized resource of its key spectroscopic data and the methodologies to obtain them.

Disclaimer: Extensive searches of publicly available chemical databases did not yield experimental spectroscopic data for this compound (CAS 564-03-4). Therefore, this document provides the spectroscopic data for the closely related structural isomer, 2,4,4-trimethylpent-1-ene (CAS 107-39-1). While the fundamental spectroscopic principles are the same, the specific spectral details will differ due to the different molecular structure. The structural difference lies in the position of the methyl group on the pentene backbone.

Structure of this compound:

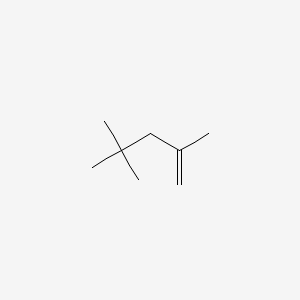

Structure of 2,4,4-Trimethylpent-1-ene:

Spectroscopic Data Summary for 2,4,4-Trimethylpent-1-ene

The following tables summarize the key spectroscopic data for 2,4,4-trimethylpent-1-ene.

Infrared (IR) Spectroscopy

Instrument: Not specified, likely a Fourier Transform Infrared (FTIR) spectrometer. Sample Preparation: Neat liquid film between KBr plates.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3080 | =C-H Stretch (vinyl) | Medium |

| 2960-2870 | C-H Stretch (alkane) | Strong |

| ~1645 | C=C Stretch (alkene) | Medium |

| ~1465 | C-H Bend (alkane) | Medium |

| ~890 | =C-H Bend (out-of-plane) | Strong |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

Instrument: 399.65 MHz NMR Spectrometer.[1] Solvent: CDCl₃.[1] Standard: Tetramethylsilane (B1202638) (TMS).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 4.83 | s | 1H | =CH₂ (a) |

| 4.63 | s | 1H | =CH₂ (b) |

| 1.94 | s | 2H | -CH₂- |

| 1.77 | s | 3H | =C-CH₃ |

| 0.93 | s | 9H | -C(CH₃)₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrument: Not specified. Solvent: CDCl₃. Standard: Tetramethylsilane (TMS).

| Chemical Shift (δ, ppm) | Assignment |

| 150.3 | =C(CH₃) |

| 110.1 | =CH₂ |

| 52.8 | -CH₂- |

| 31.8 | -C(CH₃)₃ |

| 29.3 | -C(CH₃)₃ |

| 23.0 | =C-CH₃ |

Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI) at 70 eV.

| m/z | Relative Intensity (%) | Putative Fragment |

| 112 | ~10 | [M]⁺ (Molecular Ion) |

| 97 | ~25 | [M - CH₃]⁺ |

| 57 | 100 | [C₄H₉]⁺ (tert-butyl cation) |

| 55 | ~24 | [C₄H₇]⁺ |

| 41 | ~34 | [C₃H₅]⁺ (allyl cation) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of a liquid organic compound.

Methodology: Neat Liquid Film

-

Sample Preparation: A drop of the pure liquid sample (in this case, 2,4,4-trimethylpent-1-ene) is placed directly onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Cell Assembly: A second salt plate is carefully placed on top of the first, sandwiching the liquid and allowing it to spread into a thin, uniform film.

-

Data Acquisition: The assembled salt plates are mounted in the sample holder of the FTIR spectrometer. A background spectrum of the empty beam path is recorded, followed by the spectrum of the sample. The instrument scans the sample with infrared radiation and records the frequencies at which absorption occurs.

-

Data Processing: The resulting interferogram is converted to a spectrum (absorbance or transmittance vs. wavenumber) via a Fourier transform.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of a soluble organic compound.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). A small amount of a reference standard, typically tetramethylsilane (TMS), is added.

-

Sample Loading: The solution is transferred to a 5 mm NMR tube.

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned to the appropriate frequencies for ¹H or ¹³C nuclei. The magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent, and the field homogeneity is optimized ("shimming").

-

¹H NMR Data Acquisition:

-

A standard single-pulse experiment is typically used.

-

Key parameters include the spectral width (e.g., -1 to 12 ppm), acquisition time (e.g., 2-4 seconds), relaxation delay (e.g., 1-5 seconds), and the number of scans (typically 8-16).

-

-

¹³C NMR Data Acquisition:

-

A proton-decoupled pulse sequence is commonly employed to simplify the spectrum to single lines for each unique carbon atom.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128-1024) and a longer relaxation delay (e.g., 2-5 seconds) are often required.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation, phase correction, and baseline correction to produce the final spectrum. Chemical shifts are referenced to the TMS signal at 0 ppm.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.

Methodology: Electron Ionization (EI)

-

Sample Introduction: For a volatile liquid like 2,4,4-trimethylpent-1-ene, the sample is typically introduced via a gas chromatograph (GC-MS) or a direct insertion probe. The sample is vaporized in a high-vacuum environment.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion often causes it to fragment into smaller, charged ions and neutral radicals.

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an unknown organic compound.

Conclusion

This technical guide has provided a detailed overview of the key spectroscopic data for 2,4,4-trimethylpent-1-ene, presented as an illustrative analogue for the less-documented this compound. The tabulated data, coupled with the generalized experimental protocols, offer a valuable resource for researchers in the fields of chemistry and drug development. The included workflow diagram provides a logical framework for the systematic spectroscopic analysis of organic compounds.

References

An In-depth Technical Guide to 3,4,4-Trimethylpent-1-ene

This technical guide provides a comprehensive overview of 3,4,4-trimethylpent-1-ene, including its chemical identifiers, physicochemical properties, and a representative synthesis protocol for a structurally related isomer. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identifiers

A unique and unambiguous identification of chemical substances is crucial for research and regulatory purposes. The following table summarizes the key identifiers for this compound.

| Identifier Type | Value | Reference |

| CAS Number | 564-03-4 | [1] |

| PubChem CID | 521733 | [1] |

| IUPAC Name | This compound | |

| Molecular Formula | C8H16 | [1] |

| InChI | InChI=1S/C8H16/c1-6-7(2)8(3,4)5/h6-7H,1H2,2-5H3 | [1] |

| InChIKey | BOPVNOMJIDZBQB-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC(C=C)C(C)(C)C | [1] |

Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its application and handling. The table below presents key physicochemical data for this compound and its isomers, as comprehensive experimental data for the specific target molecule is limited.

| Property | Value | Notes | Reference |

| Molecular Weight | 112.21 g/mol | [1][2] | |

| Boiling Point | 101.4 °C | For isomer 2,4,4-trimethyl-1-pentene (B89804) | [3] |

| Melting Point | -93.5 °C | For isomer 2,4,4-trimethyl-1-pentene | [3] |

| Density | 0.7150 g/cm³ at 20 °C | For isomer 2,4,4-trimethyl-1-pentene | [3] |

| Refractive Index | 1.4096 at 20 °C | For isomer 2,4,4-trimethyl-1-pentene | [3] |

| Solubility | Insoluble in water | For isomer 2,4,4-trimethyl-1-pentene | [3] |

| Flash Point | -5 °C | For isomer 2,4,4-trimethyl-1-pentene | [3] |

| Vapor Pressure | 32.8 mmHg at 25°C | For isomer 2,3,4-trimethylpent-1-ene | [4] |

Experimental Protocols

Detailed experimental protocols are essential for the replication of scientific findings. Below is a representative synthesis method for 2,4,4-trimethyl-1-pentene, a structural isomer of this compound, based on a patented procedure. This can serve as a foundational method for the synthesis of similar branched alkenes.

Synthesis of 2,4,4-Trimethyl-1-pentene [5]

-

Objective: To prepare 2,4,4-trimethyl-1-pentene from tert-butanol (B103910) or isobutanol.

-

Materials:

-

tert-butanol or isobutanol (raw material)

-

Sulfuric acid (60-98% by mass) or a strong acid-type polymer resin (catalyst)

-

-

Apparatus: A sealed reaction vessel.

-

Procedure:

-

The raw material (tert-butanol or isobutanol) and the catalyst (sulfuric acid or strong acid resin) are introduced into a sealed reaction vessel.

-

The molar ratio of the alcohol to sulfuric acid is maintained between 1:0.3 and 1:1.

-

The reaction mixture is heated to a temperature between 60-95 °C.

-

The reaction is carried out under these closed conditions.

-

-

Outcome: This method is reported to produce 2,4,4-trimethyl-1-pentene with a yield of up to 95% without the need for distillation and purification.[5]

Safety and Handling

For safe handling in a laboratory setting, it is important to be aware of the potential hazards. The following information is based on the safety data sheets for the isomer 2,4,4-trimethyl-1-pentene.

-

General Hazards: Highly flammable liquid and vapor.[6] Toxic to aquatic life with long-lasting effects.[6]

-

Precautionary Statements:

-

First Aid Measures:

Logical Relationships of Identifiers

The following diagram illustrates the hierarchical and interconnected nature of the various chemical identifiers for this compound.

Caption: Interconnectivity of chemical identifiers for this compound.

References

- 1. Page loading... [guidechem.com]

- 2. 1-Pentene, 3,4,4-trimethyl- (CAS 564-03-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 2,4,4-Trimethyl-1-pentene | C8H16 | CID 7868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. CN107056576B - Preparation method of 2,4,4-trimethyl-1-pentene - Google Patents [patents.google.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Isomers of Trimethylpentene and Their Basic Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of trimethylpentene, focusing on their fundamental physicochemical properties, synthesis, and analytical characterization. The information is presented to support research and development activities where the precise identification and understanding of these branched alkenes are critical.

Introduction to Trimethylpentene Isomers

Trimethylpentenes are a group of branched-chain alkenes with the chemical formula C₈H₁₆. These isomers are significant in various industrial applications, particularly as intermediates in the synthesis of other organic compounds and as components in fuels. Their branched structure influences their physical and chemical properties, making the differentiation of isomers essential for process optimization and quality control. The most commercially important isomers are 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene, which are the primary products of isobutene dimerization.

Structural and Geometric Isomers of Trimethylpentene

The structural isomers of trimethylpentene are determined by the positions of the three methyl groups and the double bond on the pentene backbone. Furthermore, some of these structural isomers can exist as geometric (cis/trans or E/Z) isomers depending on the substitution pattern around the double bond. A systematic identification of the possible isomers is crucial for detailed analysis.

dot

An In-depth Technical Guide to the Physical Properties of 3,4,4-Trimethylpent-1-ene

This technical guide provides a comprehensive overview of the known physical properties of 3,4,4-trimethylpent-1-ene, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who require accurate and detailed information on this compound. This document outlines the available data, methodologies for its determination, and a logical workflow for physical property characterization.

Compound Identification:

-

Systematic Name: this compound

-

Molecular Formula: C₈H₁₆

-

Molecular Weight: 112.21 g/mol

Quantitative Physical Properties

| Physical Property | This compound (Calculated) | 2,4,4-Trimethyl-1-pentene (Experimental) |

| Boiling Point | Not available | 101.4 °C |

| Density | Not available | 0.7150 g/cm³ at 20 °C |

Note: It is crucial for research applications to experimentally verify these properties.

Experimental Protocols

The following sections detail standard laboratory procedures for the determination of the boiling point and density of liquid hydrocarbons like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a volatile organic compound, several methods can be employed.

1. Simple Distillation Method: This is a common and effective method when a sufficient quantity of the sample (typically >5 mL) is available.

-

Apparatus: A round-bottom flask, a distillation head with a thermometer adapter, a condenser, a receiving flask, a heating mantle, and boiling chips.

-

Procedure:

-

Place a small volume of this compound and a few boiling chips into the round-bottom flask.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the liquid.

-

Begin heating the flask gently.

-

Record the temperature at which the liquid actively boils and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

-

Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

-

2. Thiele Tube Method: This micro-scale method is suitable when only a small amount of the substance is available.

-

Apparatus: A Thiele tube, a thermometer, a small test tube (Durham tube), a capillary tube sealed at one end, a rubber band or wire for attachment, and a heat source (Bunsen burner or oil bath).

-

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

The capillary tube is placed inside the test tube with the open end down.

-

The test tube is attached to the thermometer, and the assembly is placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.

-

Heating is discontinued, and the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

Determination of Density

Density is the mass per unit volume of a substance. For a liquid, it is typically measured using a pycnometer or a hydrometer.

1. Pycnometer Method: This method provides high accuracy and precision.

-

Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), an analytical balance, and a constant-temperature water bath.

-

Procedure:

-

The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately measured.

-

The pycnometer is filled with distilled water and placed in the constant-temperature water bath until it reaches thermal equilibrium (e.g., at 20 °C). The mass of the pycnometer filled with water is then measured.

-

The pycnometer is emptied, dried, and then filled with this compound.

-

The mass of the pycnometer filled with the sample is measured at the same constant temperature.

-

The density of the sample is calculated using the formula: Density of sample = (mass of sample / mass of water) * density of water at the experimental temperature.

-

2. Hydrometer Method: This method is quicker but generally less accurate than the pycnometer method.

-

Apparatus: A hydrometer (a calibrated sealed glass float), a graduated cylinder of appropriate size, and a thermometer.

-

Procedure:

-

The this compound is poured into the graduated cylinder.

-

The hydrometer is gently lowered into the liquid until it floats freely.

-

The density is read directly from the scale on the hydrometer at the point where the surface of the liquid meets the stem.

-

The temperature of the liquid is recorded, as density is temperature-dependent.

-

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the characterization of the physical properties of a chemical substance like this compound.

References

An In-depth Technical Guide to the Molecular Geometry and Bond Angles of 3,4,4-Trimethylpent-1-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular geometry and bond angles of 3,4,4-trimethylpent-1-ene. In the absence of specific experimental crystallographic or spectroscopic data for this molecule, this guide utilizes Valence Shell Electron Pair Repulsion (VSEPR) theory, established principles of chemical bonding, and the known steric effects of bulky alkyl groups to predict its three-dimensional structure. The significant steric hindrance introduced by the tert-butyl and isopropyl groups is expected to cause notable deviations from idealized bond angles. This document presents a theoretical model of the molecule's geometry, with quantitative data summarized in structured tables and a visual representation of the molecular structure generated using Graphviz (DOT language).

Introduction

This compound is an unsaturated hydrocarbon with the chemical formula C₈H₁₆. Its structure is characterized by a pentene backbone with a double bond at the C1 position, a methyl group at the C3 position, and two methyl groups at the C4 position, forming a bulky tert-butyl group. The presence of these sterically demanding substituents in close proximity profoundly influences the molecule's conformation and local geometry. Understanding the precise arrangement of atoms and the angles between their bonds is crucial for predicting its reactivity, physical properties, and potential interactions in various chemical and biological systems.

Theoretical Methodology

The molecular geometry of this compound was predicted using the Valence Shell Electron Pair Repulsion (VSEPR) theory. VSEPR theory posits that electron pairs in the valence shell of a central atom will arrange themselves to minimize electrostatic repulsion, thus determining the molecule's geometry.[1] The hybridization of each carbon atom was determined, and idealized bond angles were established as a baseline. Deviations from these ideal angles were then predicted based on the steric hindrance exerted by the bulky alkyl substituents, particularly the tert-butyl group.[2][3] Standard bond lengths for various carbon-carbon and carbon-hydrogen bonds were compiled from established chemical literature to provide a more complete picture of the molecular structure.

Predicted Molecular Geometry and Bond Angles

The carbon atoms in this compound exhibit two types of hybridization: sp² for the carbons involved in the double bond (C1 and C2) and sp³ for the carbons in the saturated portion of the molecule (C3, C4, and the associated methyl and tert-butyl groups).

Geometry around sp² Hybridized Carbons (C1 and C2)

The C1 and C2 carbons, forming the double bond, are sp² hybridized, which ideally results in a trigonal planar geometry with bond angles of 120°.

-

C1 (CH₂=): This carbon is bonded to two hydrogen atoms and the C2 carbon. The geometry around C1 is expected to be approximately trigonal planar. The H-C1-H and H-C1=C2 bond angles should be close to 120°.

-

C2 (=CH-): This carbon is bonded to the C1 carbon, a hydrogen atom, and the C3 carbon. The geometry is also trigonal planar. However, the presence of the bulky substituent at C3 is likely to cause some deviation from the ideal 120° angles.

Geometry around sp³ Hybridized Carbons (C3, C4, and Methyl Groups)

The remaining carbon atoms are sp³ hybridized, leading to a tetrahedral geometry with ideal bond angles of 109.5°.[4][5]

-

C3 (-CH(CH₃)-): This carbon is bonded to C2, C4, a hydrogen atom, and a methyl group. The geometry around C3 is tetrahedral. Due to the steric strain from the adjacent bulky tert-butyl group at C4, the bond angles around C3 are expected to be distorted from the ideal 109.5°. The C2-C3-C4 angle is likely to be compressed to alleviate this strain.

-

C4 (-C(CH₃)₃-): This is a quaternary carbon, part of a tert-butyl group, and is bonded to C3 and three methyl groups. The geometry is tetrahedral. The high steric demand of the three methyl groups attached to C4, in addition to its bond with the substituted C3, will lead to significant bond angle distortions. The C3-C4-C(methyl) and C(methyl)-C4-C(methyl) angles will likely deviate from 109.5° to accommodate the bulky groups.

Data Presentation

The following tables summarize the predicted bond angles and standard bond lengths for this compound.

Table 1: Predicted Bond Angles in this compound

| Atoms Involved | Central Atom Hybridization | Ideal Bond Angle (°) | Predicted Bond Angle (°) | Justification for Deviation |

| H-C1-H | sp² | 120 | ~120 | Minimal steric hindrance at the terminal CH₂ group. |

| H-C1=C2 | sp² | 120 | ~120 | |

| C1=C2-H | sp² | 120 | ~120 | |

| C1=C2-C3 | sp² | 120 | >120 | The bulky substituent at C3 will likely push the C1=C2 bond away, increasing this angle. |

| H-C2-C3 | sp² | 120 | <120 | To compensate for the increased C1=C2-C3 angle. |

| C2-C3-H | sp³ | 109.5 | <109.5 | Steric repulsion from the tert-butyl group at C4 will likely compress this angle. |

| C2-C3-C4 | sp³ | 109.5 | <109.5 | Significant steric strain between the vinyl group and the tert-butyl group. |

| H-C3-C(methyl) | sp³ | 109.5 | ~109.5 | |

| C4-C3-C(methyl) | sp³ | 109.5 | >109.5 | Repulsion between the tert-butyl group and the C3-methyl group. |

| C3-C4-C(methyl) | sp³ | 109.5 | <109.5 | Compression due to the bulky groups attached to C4. |

| C(methyl)-C4-C(methyl) | sp³ | 109.5 | ~109.5 | The three methyl groups of the tert-butyl group will arrange to minimize repulsion. |

Table 2: Standard Bond Lengths

| Bond Type | Hybridization | Average Bond Length (pm) |

| C=C | sp² - sp² | 134 |

| C-C | sp³ - sp³ | 154 |

| C-C | sp² - sp³ | 150 |

| C-H | sp² | 109 |

| C-H | sp³ | 109 |

Visualization of Molecular Geometry

The following diagram, generated using the DOT language, illustrates the predicted molecular structure of this compound, highlighting the key carbon atoms and their connectivity.

Caption: Predicted 3D structure of this compound.

Experimental Protocols

As of the date of this publication, a thorough search of scientific databases has not yielded specific experimental protocols for the determination of the molecular geometry of this compound via methods such as X-ray crystallography or gas-phase electron diffraction. Such studies would be invaluable for validating and refining the theoretical predictions presented in this guide.

Conclusion

The molecular geometry of this compound is significantly influenced by the steric demands of its bulky alkyl substituents. Based on VSEPR theory, the carbon backbone adopts geometries that are distorted from the ideal trigonal planar and tetrahedral arrangements to minimize steric strain. The C1=C2-C3 bond angle is predicted to be larger than the ideal 120°, while the C2-C3-C4 angle is expected to be compressed to less than the ideal 109.5°. These predictions provide a foundational understanding of the three-dimensional structure of this molecule, which is essential for professionals in chemical research and drug development. Future experimental studies are warranted to provide definitive data on its precise geometric parameters.

References

The Discovery of 3,4,4-Trimethylpent-1-ene: A Technical Review of Early Hydrocarbon Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical discovery and characterization of the branched alkene, 3,4,4-trimethylpent-1-ene. While a singular "discovery" paper is not apparent in the historical record, its identification and the elucidation of its properties were a part of a broader, systematic investigation into hydrocarbon chemistry, primarily conducted in the mid-20th century. This review synthesizes information from foundational studies on the synthesis and characterization of isomeric alkenes, providing a comprehensive overview for today's researchers.

Historical Context: The Quest for Branched Alkenes

The early to mid-20th century witnessed a surge in research focused on the synthesis and characterization of highly branched alkanes and alkenes. This effort was largely driven by the burgeoning petroleum industry's need to understand the components of gasoline and to develop methods for producing high-octane fuels. A pivotal force in this field was the American Petroleum Institute Research Project 45 (API RP 45), established in 1938 at The Ohio State University under the direction of Cecil E. Boord. This project systematically synthesized and purified a vast array of hydrocarbons, including numerous isomers of octane, to determine their physical and chemical properties.[1]

The primary method for synthesizing these complex alkenes was the dehydration of highly branched tertiary alcohols. These reactions were known to produce intricate mixtures of isomeric alkenes through competing elimination and rearrangement pathways, necessitating sophisticated separation and identification techniques for the time.

Synthesis and Discovery

The first documented synthesis of this compound likely emerged from the systematic studies on the dehydration of tertiary octyl alcohols. While a specific initial report is not clearly identifiable, the compound was undoubtedly one of the many isomeric octenes prepared and characterized during this period of intense research into hydrocarbon chemistry.

Key Synthetic Pathway: Dehydration of 3,4,4-Trimethyl-2-pentanol

The logical precursor to this compound via a dehydration reaction is 3,4,4-trimethyl-2-pentanol. The acid-catalyzed dehydration of this alcohol would be expected to yield a mixture of alkene isomers, including this compound and 3,4,4-trimethyl-2-pentene.

Experimental Protocol: Generalized Dehydration of a Tertiary Alcohol

The following is a generalized experimental protocol for the acid-catalyzed dehydration of a tertiary alcohol, representative of the methods used during the period of discovery.

-

Apparatus Setup: A distillation apparatus is assembled, typically consisting of a round-bottom flask, a fractionating column, a condenser, and a receiving flask.

-

Reaction Mixture: The tertiary alcohol (e.g., 3,4,4-trimethyl-2-pentanol) is placed in the round-bottom flask. A catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid, is cautiously added.

-

Heating and Distillation: The mixture is gently heated. The lower-boiling alkene products and water distill out of the reaction flask as they are formed, shifting the equilibrium towards the products.

-

Workup: The distillate, a two-phase mixture of the alkene and water, is collected. The organic layer is separated, washed with a dilute sodium bicarbonate solution to neutralize any residual acid, and then washed with water.

-

Drying and Purification: The crude alkene mixture is dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate) and then purified by fractional distillation to separate the isomeric products.

Characterization and Data Presentation

The definitive characterization of this compound and its isomers relied on the measurement of their physical constants and, in later years, spectroscopic analysis.

Physical Properties

The following table summarizes the key physical properties of this compound.

| Property | Value |

| Molecular Formula | C₈H₁₆ |

| Molecular Weight | 112.21 g/mol |

| CAS Number | 564-03-4 |

| Boiling Point | 112.8 °C |

| Density | 0.728 g/cm³ at 20 °C |

| Refractive Index (n²⁰/D) | 1.4135 |

Data compiled from various chemical databases and historical literature.

Spectroscopic Data

While early discoveries relied heavily on physical constants, modern identification would utilize spectroscopic methods. The following is a predicted logical relationship for the spectroscopic analysis workflow.

-

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show characteristic signals for the vinyl protons (=CH₂) and the protons on the saturated alkyl groups, with splitting patterns confirming the connectivity.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct peaks for the two sp² hybridized carbons of the double bond and the six sp³ hybridized carbons of the alkyl structure.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the C=C stretching vibration (around 1640 cm⁻¹) and the vinylic C-H stretching vibrations (above 3000 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of C₈H₁₆ (m/z = 112) and a fragmentation pattern characteristic of a branched alkene.

Conclusion

The discovery of this compound was not a singular event but rather a result of the systematic and rigorous research efforts of the mid-20th century, particularly the work of the American Petroleum Institute Research Project 45. The synthesis of this and other highly branched alkenes through the dehydration of tertiary alcohols, followed by meticulous purification and characterization, laid the foundation for our modern understanding of hydrocarbon chemistry. This technical guide provides a condensed overview of the historical context, synthetic methodologies, and key data associated with this important molecule, offering valuable insights for contemporary researchers in the chemical and pharmaceutical sciences.

References

A Comprehensive Technical Guide to the Safe Handling of 3,4,4-Trimethylpent-1-ene

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the safety precautions, handling procedures, and essential data for 3,4,4-Trimethylpent-1-ene. The information is intended to ensure safe laboratory practices for professionals working with this chemical.

Disclaimer: Safety data for this compound (CAS: 564-03-4) is limited. Much of the handling and safety information presented here is based on data for the closely related and more extensively documented isomer, 2,4,4-Trimethyl-1-pentene (CAS: 107-39-1).[1] While their properties are expected to be similar, this guide should be used as a reference, and a substance-specific risk assessment should always be conducted.

Hazard Identification and Classification

This compound is a highly flammable liquid and vapor.[1][2] Its vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[3][4] It is also recognized as being toxic to aquatic life with long-lasting effects.[1][2][3][5]

Based on available data for its isomers, the substance is classified as:

The signal word for this level of hazard is "Danger".[1][2][3][4][6]

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of this compound and its isomer 2,4,4-Trimethyl-1-pentene for comparison.

Table 1: Properties of this compound (CAS: 564-03-4)

| Property | Value | Unit | Source |

| Molecular Formula | C8H16 | [7] | |

| Molecular Weight | 112.21 | g/mol | [7] |

| Normal Boiling Point (Tboil) | Not Available | K | |

| Normal Melting Point (Tfus) | Not Available | K | |

| Enthalpy of Vaporization (ΔvapH°) | 38.10 | kJ/mol | [7] |

| Log of Water Solubility (log10WS) | -2.54 | [7] | |

| Octanol/Water Partition Coefficient (logPoct/wat) | 2.855 | [7] | |

| Critical Pressure (Pc) | 2721.17 | kPa | [7] |

Table 2: Properties of Isomer 2,4,4-Trimethyl-1-pentene (CAS: 107-39-1)

| Property | Value | Unit | Source |

| Appearance | Colorless Liquid | [1][3][6] | |

| Melting Point | -101 | °C | [1] |

| Boiling Point | 101 - 102 | °C | [1] |

| Flash Point | -12 to -6 | °C | [1][6] |

| Density | 0.690 - 0.700 | g/mL at 20°C | [1][6] |

| Vapor Pressure | 41 - 51 | mbar / hPa at 20°C | [1][6] |

| Vapor Density | 3.87 - 3.9 | [1][6] | |

| Water Solubility | 0.56 g/l at 25°C / Immiscible | [1][6] | |

| Explosion Limits | Lower: 0.8 - 1% (V) | [1][6] | |

| Upper: 4.8 - 6% (V) | [1][6] | ||

| Auto-Ignition Temperature | 410 | °C | [6] |

Safe Handling and Storage

3.1. Engineering Controls and Ventilation It is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the accumulation of flammable vapors.[8][9][10] Use explosion-proof electrical, ventilating, and lighting equipment.[1][2][4] Ensure that safety showers and eyewash stations are readily accessible.[4]

3.2. Personal Protective Equipment (PPE) A thorough risk assessment should guide the selection of PPE. The following are minimum requirements:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[1][6]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[1][6][11]

-

Respiratory Protection: Under normal use with adequate ventilation, respiratory protection may not be required.[1] However, if exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved respirator should be used.[4]

Caption: Required PPE for handling this compound.

3.3. Handling Procedures

-

Keep the substance away from heat, sparks, open flames, and other ignition sources.[1][2][3][4] No smoking in the handling area.[1][2][6]

-

Take precautionary measures against static discharge.[1][3][4] All metal parts of equipment must be grounded and bonded when transferring the liquid.[1][3][10]

-

Avoid contact with skin, eyes, and clothing, and prevent inhalation or ingestion.[3][4]

3.4. Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place designated as a flammables area.[1][2][3]

-

Keep away from incompatible materials such as strong oxidizing agents and acids.[3][4]

Experimental Protocols and Methodologies

Detailed experimental protocols for the determination of the physical, chemical, and toxicological properties cited in this guide are not available within the referenced safety documents. These experiments are typically conducted under standardized procedures (e.g., OECD, ASTM guidelines) which are not detailed in safety data sheets.

Emergency Procedures

5.1. First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[3][6]

-

Skin Contact: Take off immediately all contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[3][6]

-

Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Get medical attention if symptoms occur.[3][6] Inhalation of high vapor concentrations may cause symptoms like headache, dizziness, tiredness, and nausea.[3]

-

Ingestion: Rinse the mouth with water and drink plenty of water afterward. Do NOT induce vomiting, as this is an aspiration hazard. Call a physician or poison control center immediately.[3][4][6]

5.2. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide (CO2).[1][3] Water mist can be used to cool closed containers.[3]

-

Unsuitable Extinguishing Media: Do not use a solid water stream, as it may scatter and spread the fire.[3]

-

Specific Hazards: The substance is highly flammable.[1][3] Containers may explode when heated.[3][4] Vapors are heavier than air and may form explosive mixtures with it.[3][4]

5.3. Accidental Release Measures (Spills)

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation and remove all sources of ignition.[3] Wear appropriate personal protective equipment.[2]

-

Environmental Precautions: Prevent the substance from entering drains, surface water, or the soil.[2][3]

-

Containment and Cleanup: Absorb the spill with an inert absorbent material (e.g., sand, diatomite).[2][3] Collect the material into suitable, closed containers for disposal using non-sparking tools.[3][4]

References

- 1. fishersci.com [fishersci.com]

- 2. fr.cpachem.com [fr.cpachem.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. fishersci.com [fishersci.com]

- 5. 2,4,4-Trimethyl-1-pentene, 99% | Fisher Scientific [fishersci.ca]

- 6. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 7. 1-Pentene, 3,4,4-trimethyl- (CAS 564-03-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. echemi.com [echemi.com]

- 9. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]

- 10. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

- 11. solubilityofthings.com [solubilityofthings.com]

Methodological & Application

Polymerization of 3,4,4-Trimethylpent-1-ene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,4-Trimethylpent-1-ene is a sterically hindered α-olefin. The successful polymerization of such monomers presents unique challenges due to the bulky substituents near the double bond, which can significantly affect catalyst accessibility and chain propagation. This document provides an overview of potential polymerization techniques, drawing parallels from studies on other branched α-olefins. The protocols provided herein are generalized and should be considered as starting points for experimental design and optimization.

The primary methods for polymerizing α-olefins are coordination polymerization, using Ziegler-Natta or metallocene catalysts, and cationic polymerization. These techniques offer different levels of control over polymer properties such as tacticity, molecular weight, and molecular weight distribution.

Polymerization Techniques

Ziegler-Natta Polymerization

Ziegler-Natta (ZN) catalysts are heterogeneous catalysts typically composed of a transition metal halide (e.g., TiCl₄) and an organoaluminum co-catalyst (e.g., triethylaluminium, Al(C₂H₅)₃).[1][2][3] These catalysts are renowned for their ability to produce linear and stereoregular polymers from α-olefins.[2][3] The steric hindrance of this compound would likely necessitate careful selection of the catalyst system and optimization of reaction conditions to achieve significant conversion and control over polymer properties.

General Reaction Scheme:

n CH₂(CH)C(CH₃)₂CH(CH₃)₂ → [-CH₂-CH(C(CH₃)₂CH(CH₃)₂)-]ₙ

Metallocene Catalysis

Metallocene catalysts are a class of homogeneous Ziegler-Natta catalysts consisting of a transition metal (e.g., Zr, Hf) sandwiched between cyclopentadienyl (B1206354) ligands.[2] They offer better control over polymer microstructure and can lead to polymers with narrow molecular weight distributions. The well-defined single active site of metallocene catalysts allows for precise tuning of the polymer architecture.

Cationic Polymerization

Cationic polymerization is initiated by a Lewis acid or a protonic acid, which generates a carbocation that propagates by attacking the double bond of the monomer. This method is generally effective for olefins that can form stable carbocations. The tertiary carbocation that would be formed from this compound is expected to be relatively stable, making cationic polymerization a viable approach.

Data Presentation

Due to the limited availability of specific data for the polymerization of this compound, the following table presents typical data ranges observed for the polymerization of a structurally similar, sterically hindered α-olefin, 4-methyl-1-pentene, using different catalytic systems. This data should be used as a reference for expected outcomes.

| Catalytic System | Catalyst/Co-catalyst | Temperature (°C) | Monomer Conversion (%) | Polymer Yield ( g/mol ·h) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |

| Ziegler-Natta | TiCl₄ / Al(C₂H₅)₃ | 50 - 80 | 60 - 90 | 10³ - 10⁵ | 10⁵ - 10⁶ | 5 - 15 |

| Metallocene | rac-Et(Ind)₂ZrCl₂ / MAO | 30 - 70 | 80 - 98 | 10⁵ - 10⁷ | 10⁴ - 10⁵ | 1.8 - 2.5 |

| Cationic | AlCl₃ / H₂O | -78 to -30 | 40 - 80 | Variable | 10³ - 10⁴ | 2 - 5 |

Mₙ: Number-average molecular weight; PDI: Polydispersity Index; MAO: Methylaluminoxane

Experimental Protocols

The following are generalized protocols that can be adapted for the polymerization of this compound. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Ziegler-Natta Polymerization

Materials:

-

This compound (purified and dried)

-

Titanium tetrachloride (TiCl₄)

-

Triethylaluminium (Al(C₂H₅)₃)

-

Anhydrous heptane (B126788) or toluene

-

Hydrochloric acid (10% aqueous solution)

Procedure:

-

Reactor Setup: A dry, nitrogen-purged glass reactor equipped with a mechanical stirrer, thermometer, and condenser is charged with anhydrous solvent (e.g., 250 mL of heptane).

-

Catalyst Preparation:

-

In a separate Schlenk flask under nitrogen, a solution of TiCl₄ in the reaction solvent is prepared.

-

A solution of Al(C₂H₅)₃ in the same solvent is also prepared. The molar ratio of Al/Ti is a critical parameter and typically ranges from 2:1 to 10:1.

-

-

Polymerization:

-

The reactor is brought to the desired temperature (e.g., 60 °C).

-

The TiCl₄ solution is added to the reactor, followed by the slow addition of the Al(C₂H₅)₃ solution. A precipitate of the active catalyst will form.

-

The purified this compound is then fed into the reactor.

-

The polymerization is allowed to proceed for a set time (e.g., 2-4 hours), maintaining a constant temperature.

-

-

Termination and Polymer Isolation:

-

The reaction is quenched by the addition of methanol.

-

The polymer precipitate is filtered and washed with a mixture of methanol and hydrochloric acid to remove catalyst residues.

-

The polymer is then washed repeatedly with methanol and dried in a vacuum oven at 60 °C to a constant weight.

-

Protocol 2: Cationic Polymerization

Materials:

-

This compound (purified and dried)

-

Lewis acid initiator (e.g., aluminum trichloride (B1173362) (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂))

-

Co-initiator (e.g., trace amounts of water or a protic acid)

-

Anhydrous dichloromethane (B109758) or hexane

-

Methanol

Procedure:

-

Reactor Setup: A dry, nitrogen-purged glass reactor equipped with a magnetic stirrer and a cooling bath is charged with the anhydrous solvent (e.g., 100 mL of dichloromethane).

-

Initiation:

-

The reactor is cooled to the desired temperature (e.g., -78 °C).

-

The purified this compound is added to the solvent.

-

A solution of the Lewis acid in the reaction solvent is prepared and slowly added to the monomer solution to initiate the polymerization. The presence of a co-initiator like water is often crucial.

-

-

Polymerization:

-

The reaction mixture is stirred at the low temperature for a specific duration (e.g., 1-3 hours). The reaction is often rapid.

-

-

Termination and Polymer Isolation:

-

The polymerization is terminated by the addition of pre-chilled methanol.

-

The polymer is precipitated in a large volume of methanol, filtered, and washed with fresh methanol.

-

The resulting polymer is dried in a vacuum oven at a low temperature (e.g., 40 °C).

-

Visualizations

Caption: Ziegler-Natta polymerization workflow.

Caption: Cationic polymerization mechanism.

Concluding Remarks

The polymerization of this compound is anticipated to be challenging due to significant steric hindrance. The provided protocols for Ziegler-Natta and cationic polymerization serve as foundational methods that will require substantial optimization. Key parameters to investigate include catalyst/initiator concentration, co-catalyst/co-initiator ratio, temperature, reaction time, and solvent polarity. Detailed characterization of the resulting polymer using techniques such as Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR), and Differential Scanning Calorimetry (DSC) will be essential to understand the structure-property relationships.

References

Application Notes and Protocols for the Polymerization of 3,4,4-Trimethylpent-1-ene in Specialty Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for researchers interested in the synthesis of specialty polymers using the sterically hindered monomer, 3,4,4-trimethylpent-1-ene. Due to the limited specific literature on the polymerization of this particular monomer, this document presents a generalized framework extrapolated from extensive research on the polymerization of structurally similar and commercially significant branched α-olefins, primarily 4-methyl-1-pentene. The protocols detailed herein for Ziegler-Natta and metallocene-catalyzed polymerization are intended as robust starting points for experimental design.

Introduction

The synthesis of specialty polymers with tailored properties is a cornerstone of advanced materials science, with applications ranging from medical devices to drug delivery systems. Branched α-olefins are a class of monomers that can impart unique characteristics to polyolefins, such as high thermal stability, transparency, and gas permeability. This compound, with its significant steric hindrance around the double bond, presents a challenging yet potentially rewarding subject for polymerization. The resulting polymer, poly(this compound), is anticipated to exhibit properties analogous to those of poly(4-methyl-1-pentene) (PMP), a high-performance thermoplastic.[1] These properties could include a high melting point, low density, excellent chemical resistance, and high transparency, making it a candidate for specialized applications where such characteristics are paramount.[1][2]

Potential Applications in Specialty Polymer Synthesis

While specific applications for poly(this compound) are not yet established in the literature, we can infer potential uses based on the known applications of PMP. These include:

-

Autoclavable Medical and Laboratory Equipment: The expected high melting point and good temperature stability could make the polymer suitable for medical and laboratory items that require repeated sterilization.[3]

-

Gas-Permeable Films and Membranes: PMP is known for its high gas permeability.[1] If poly(this compound) exhibits similar properties, it could be a candidate for use in specialized packaging or as a component in gas separation membranes.

-

Microwave Components and Cookware: The excellent dielectric properties and thermal stability of PMP make it suitable for microwave applications.[3]

-

Lightweight Structural Parts and Optical Components: The low density of PMP is a key feature.[4] A polymer derived from this compound would likely also have a low density, making it attractive for lightweight components. Its potential for high transparency could also lead to applications in optical devices.[3]

Polymerization Methodologies

The polymerization of sterically hindered α-olefins like this compound is most effectively achieved through coordination polymerization using Ziegler-Natta or metallocene catalysts. These catalyst systems can overcome the steric hindrance of the monomer and produce polymers with controlled stereoregularity.

Ziegler-Natta Catalysis

Ziegler-Natta catalysts are a cornerstone of polyolefin production and are well-suited for the polymerization of α-olefins.[5] A typical Ziegler-Natta catalyst system consists of a transition metal halide (e.g., TiCl₄) and an organoaluminum compound (e.g., triethylaluminum, Al(C₂H₅)₃).[6] Modern systems often utilize a support, such as MgCl₂, to enhance activity and control polymer morphology.[5]

Logical Relationship of Ziegler-Natta Catalysis

Caption: Logical flow of Ziegler-Natta polymerization.

Metallocene Catalysis

Metallocene catalysts, which are homogeneous single-site catalysts, offer the potential for greater control over polymer microstructure, including molecular weight distribution and stereoregularity, compared to traditional heterogeneous Ziegler-Natta catalysts.[7] A typical metallocene system consists of a metallocene complex (e.g., a zirconocene) and a cocatalyst, often methylaluminoxane (B55162) (MAO).[8]

Experimental Protocols

The following protocols are generalized for the polymerization of a sterically hindered α-olefin and should be considered a starting point for the polymerization of this compound. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

Protocol 1: Ziegler-Natta Polymerization

Materials:

-

Catalyst System:

-

Titanium tetrachloride (TiCl₄)

-

Magnesium chloride (MgCl₂) (anhydrous)

-

Internal Electron Donor (e.g., ethyl benzoate)

-

Triethylaluminum (Al(C₂H₅)₃) (as a solution in an inert solvent)

-

-

Monomer: this compound (purified and dried)

-

Solvent: Anhydrous, deoxygenated hydrocarbon solvent (e.g., heptane (B126788) or toluene)

-

Quenching Agent: Isopropanol or methanol (B129727)

-

Washing Solution: Acidified methanol (e.g., 5% HCl in methanol)

Experimental Workflow:

Caption: Experimental workflow for Ziegler-Natta polymerization.

Procedure:

-

Catalyst Preparation (Supported Catalyst):

-

A supported TiCl₄/MgCl₂ catalyst can be prepared by ball-milling anhydrous MgCl₂ with an internal electron donor (e.g., ethyl benzoate).

-

The resulting solid is then treated with an excess of TiCl₄.

-

The solid catalyst component is washed repeatedly with an anhydrous hydrocarbon solvent to remove unreacted TiCl₄.

-

-

Polymerization:

-

A polymerization reactor is thoroughly dried and purged with an inert gas.

-

The desired amount of anhydrous solvent and this compound monomer are introduced into the reactor.

-

The reactor is brought to the desired polymerization temperature (e.g., 50-80 °C).

-

The solid catalyst component is suspended in a small amount of the solvent to form a slurry and injected into the reactor.

-

The co-catalyst (triethylaluminum solution) is then added to the reactor to initiate polymerization.

-

The reaction is allowed to proceed for the desired time, with the option to monitor monomer consumption.

-

-

Work-up:

-

The polymerization is terminated by the addition of a quenching agent (e.g., isopropanol).

-

The polymer is precipitated by pouring the reaction mixture into a large volume of methanol.

-

The precipitated polymer is filtered and washed with acidified methanol to remove catalyst residues, followed by washing with pure methanol until the filtrate is neutral.

-

The polymer is dried in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to a constant weight.

-

Protocol 2: Metallocene-Catalyzed Polymerization

Materials:

-

Catalyst System:

-

Metallocene precursor (e.g., rac-Et(Ind)₂ZrCl₂)

-

Methylaluminoxane (MAO) (as a solution in toluene)

-

-

Monomer: this compound (purified and dried)

-

Solvent: Anhydrous, deoxygenated toluene (B28343)

-

Quenching Agent: Methanol

-

Washing Solution: Acidified methanol

Procedure:

-

Catalyst Activation:

-

In a separate Schlenk flask, the metallocene precursor is dissolved in toluene.

-

The MAO solution is added to the metallocene solution, and the mixture is stirred for a specified time (e.g., 15-30 minutes) at room temperature to allow for the formation of the active catalytic species.

-

-

Polymerization:

-

The polymerization reactor is prepared as described in the Ziegler-Natta protocol.

-

The desired amount of toluene and this compound are added to the reactor and brought to the desired temperature (e.g., 30-70 °C).

-

The activated catalyst solution is injected into the reactor to commence polymerization.

-

-

Work-up:

-

The work-up procedure is analogous to that described for the Ziegler-Natta polymerization.

-

Characterization of the Resulting Polymer

The synthesized poly(this compound) should be characterized to determine its molecular weight, molecular weight distribution, thermal properties, and structure.

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

-

Differential Scanning Calorimetry (DSC): To determine the melting temperature (Tm) and glass transition temperature (Tg).

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and determine its tacticity.

-

X-ray Diffraction (XRD): To investigate the crystalline structure of the polymer.

Expected Polymer Properties (Based on Analogy to Poly(4-methyl-1-pentene))

Due to the absence of experimental data for poly(this compound), the following table summarizes the typical properties of poly(4-methyl-1-pentene) (PMP) to provide a reference for expected values. It is important to note that the bulkier side group of this compound may influence these properties.

| Property | Typical Value for Poly(4-methyl-1-pentene) (PMP) | Reference |

| Physical Properties | ||

| Density | 0.83 - 0.84 g/cm³ | [3] |

| Water Absorption (24h) | < 0.01 % | [3] |

| Thermal Properties | ||

| Melting Point (Tm) | 230 - 240 °C | [1] |

| Glass Transition Temp. (Tg) | 20 - 50 °C | |

| Vicat Softening Point | ~179 °C | |

| Optical Properties | ||

| Refractive Index | ~1.463 | [9] |

| Transparency | High (comparable to PMMA and Polystyrene) | |

| Mechanical Properties | ||

| Tensile Strength | 25 - 40 MPa | |

| Elongation at Break | 10 - 100 % | |

| Electrical Properties | ||

| Dielectric Constant (1 MHz) | ~2.12 | [3] |

Conclusion